molecular formula C10H6F3NO2 B13678431 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one

2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13678431
M. Wt: 229.15 g/mol
InChI Key: LZZXMINFPBCZJP-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural features and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one typically involves the introduction of a trifluoromethyl group into the oxazinone ring. One common method is the reaction of 4-methyl-2-trifluoromethyl-1,3-oxazin-6-one with indoles in an acidic medium. This reaction proceeds at the C-2 atom and leads to the formation of 2-(indol-3-yl)-4-methyl-2-trifluoromethyl-2,3-dihydro-1,3-oxazin-6-ones with yields ranging from 67% to 83% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of efficient and scalable synthetic routes, such as one-pot synthesis protocols, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include indoles, pyrroles, and N,N-dimethylaniline. Reaction conditions often involve acidic media and solvents like dry tetrahydrofuran (THF) .

Major Products Formed

The major products formed from reactions involving this compound include various indole derivatives and complex heterocyclic structures, which are of interest for their potential biological activities .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one involves its high reactivity with nucleophiles, which allows it to form stable adducts and complex heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)-4H-benzo[d][1,3]oxazin-4-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the methyl and trifluoromethyl groups enhances its potential as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C10H6F3NO2

Molecular Weight

229.15 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H6F3NO2/c1-5-14-8-3-2-6(10(11,12)13)4-7(8)9(15)16-5/h2-4H,1H3

InChI Key

LZZXMINFPBCZJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=O)O1

Origin of Product

United States

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